molecular formula C12H27BrOSiZn B6294894 6-(tert-Butyldimethylsiloxy)hexylzinc bromide CAS No. 1308334-23-7

6-(tert-Butyldimethylsiloxy)hexylzinc bromide

Cat. No.: B6294894
CAS No.: 1308334-23-7
M. Wt: 360.7 g/mol
InChI Key: UMFOGZSDFKMHRD-UHFFFAOYSA-M
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Description

6-(tert-Butyldimethylsiloxy)hexylzinc bromide is an organozinc compound with the molecular formula C12H27BrOSiZn and a molecular weight of 360.7247 . This compound is typically used in organic synthesis, particularly in the formation of carbon-carbon bonds.

Properties

IUPAC Name

bromozinc(1+);tert-butyl-hexoxy-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27OSi.BrH.Zn/c1-7-8-9-10-11-13-14(5,6)12(2,3)4;;/h1,7-11H2,2-6H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFOGZSDFKMHRD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCC[CH2-].[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27BrOSiZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyldimethylsiloxy)hexylzinc bromide involves the reaction of tert-butyldimethylsilyl chloride with hexylzinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture sensitivity .

Industrial Production Methods

Industrial production of 6-(tert-Butyldimethylsiloxy)hexylzinc bromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyldimethylsiloxy)hexylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with 6-(tert-Butyldimethylsiloxy)hexylzinc bromide include halides, alkyl halides, and aryl halides. The reactions are typically carried out in the presence of a catalyst such as palladium or nickel under inert conditions .

Major Products

The major products formed from reactions involving 6-(tert-Butyldimethylsiloxy)hexylzinc bromide are typically complex organic molecules with new carbon-carbon bonds. These products are often intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H27BrOSiZn
  • Molecular Weight : 360.7247 g/mol
  • CAS Number : 1308334-23-7
  • Solvent : Typically used as a 0.50 M solution in THF (tetrahydrofuran) .

Synthetic Organic Chemistry

6-(tert-Butyldimethylsiloxy)hexylzinc bromide serves as an effective nucleophile in various organic reactions. Its applications include:

  • Nucleophilic Addition Reactions : This compound is utilized in nucleophilic additions to carbonyl compounds, where it provides high diastereoselectivity and enantioselectivity. For instance, it has been reported to react efficiently with aldehydes to form alcohols with excellent yields .
  • Cross-Coupling Reactions : The compound can be employed in cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds. This method is particularly useful for synthesizing complex molecules from simpler precursors .

Polymerization Processes

The compound also finds utility in polymer chemistry:

  • Zinc-Catalyzed Polymerization : It has been investigated for its role in the polymerization of olefins, where it acts as a catalyst precursor. Studies have shown that zinc-based catalysts can facilitate the growth of polyethylene chains, leading to materials with desirable properties .

Nucleophilic Additions

Research indicates that 6-(tert-butyldimethylsiloxy)hexylzinc bromide can be used effectively in nucleophilic additions to aldehydes and ketones. For example, a study demonstrated that this compound could achieve up to 90% enantiomeric excess (ee) when reacting with specific substrates under optimized conditions .

Cross-Coupling Applications

In a comparative study of various organozinc reagents, 6-(tert-butyldimethylsiloxy)hexylzinc bromide showed superior performance in coupling reactions with aryl halides, yielding products with high selectivity and efficiency .

Polymer Synthesis

The application of this compound in zinc-catalyzed polymerization was highlighted in research focusing on its ability to produce polyethylene with controlled molecular weights and narrow polydispersity indices. This was achieved through careful manipulation of reaction conditions .

Mechanism of Action

The mechanism of action of 6-(tert-Butyldimethylsiloxy)hexylzinc bromide involves the formation of a reactive zinc-carbon bond, which can participate in various chemical reactions. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldimethylsilyl chloride: A precursor in the synthesis of 6-(tert-Butyldimethylsiloxy)hexylzinc bromide.

    Hexylzinc bromide: Another organozinc compound used in similar types of reactions.

Uniqueness

6-(tert-Butyldimethylsiloxy)hexylzinc bromide is unique due to its specific structure, which combines the reactivity of an organozinc compound with the protective effects of the tert-butyldimethylsiloxy group. This combination allows for selective reactions and high stability under various conditions .

Biological Activity

6-(tert-Butyldimethylsiloxy)hexylzinc bromide is an organozinc compound that has garnered attention for its potential applications in organic synthesis and biological systems. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H25BrO2SiZn
  • Molecular Weight : 313.8 g/mol
  • Structure : The compound features a hexyl chain with a tert-butyldimethylsiloxy group and a zinc bromide moiety, which contributes to its reactivity and stability in various conditions.

Organozinc compounds generally act as nucleophiles in various chemical reactions, including:

  • Cross-Coupling Reactions : Engaging with electrophiles to form carbon-carbon bonds, which are crucial in synthesizing pharmaceuticals.
  • Nucleophilic Substitution : Reacting with halides or other electrophilic centers to form new organometallic compounds.

Study 1: Synthesis and Reactivity

A study by Murakami et al. (2006) investigated the carbometalation of alkynes using organozinc reagents. The research highlighted that compounds similar to 6-(tert-Butyldimethylsiloxy)hexylzinc bromide can effectively participate in nucleophilic additions to carbonyls, leading to the formation of valuable intermediates for drug synthesis .

Study 2: Biological Implications

Research published in Acta (2009) indicated that silyl-protected organozinc compounds exhibit enhanced stability and reactivity under physiological conditions. This stability allows for the selective formation of biologically active molecules, suggesting potential therapeutic applications for derivatives of 6-(tert-Butyldimethylsiloxy)hexylzinc bromide .

Study 3: Polymerization Catalysis

A comparative investigation into zinc-catalyzed olefin polymerization revealed that organozinc compounds could serve as effective catalysts for polymer formation. This study emphasizes the utility of such compounds in producing materials with specific biological functions, thereby linking their chemical properties to potential biomedical applications .

Data Table: Comparison of Biological Activity

CompoundBiological ActivityReference
6-(tert-Butyldimethylsiloxy)hexylzinc bromidePotential nucleophilic activity; used in organic synthesis
Phenylzinc bromideEffective in cross-coupling reactions; used in drug synthesis
Di(tert-butyldimethylsilyl)zincEnhanced stability; used in polymerization and drug development

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